(3-Chloro-5-methanesulfonylphenyl)methanamine
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Overview
Description
(3-Chloro-5-methanesulfonylphenyl)methanamine is a chemical compound with the molecular formula C8H10ClNO2S. It is known for its unique structure, which includes a chloro group, a methanesulfonyl group, and an amine group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-methanesulfonylphenyl)methanamine typically involves the following steps:
Starting Material: The process begins with 1-bromo-3-chloro-5-iodobenzene.
Suzuki Cross-Coupling: This starting material undergoes a Suzuki cross-coupling reaction with arylboronic acids to attach various substituents and tailor the chemical structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-methanesulfonylphenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the functional groups attached to the benzene ring.
Scientific Research Applications
(3-Chloro-5-methanesulfonylphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Chloro-5-methanesulfonylphenyl)methanamine involves its interaction with specific molecular targets. The chloro and methanesulfonyl groups can participate in various chemical interactions, affecting the compound’s reactivity and binding properties. These interactions can influence biological pathways and enzyme activities, making the compound useful in biochemical research .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-5-methanesulfonylphenyl)methanamine hydrochloride: A salt form of the compound with similar properties.
(3-Methanesulfonyl-5-(trifluoromethyl)phenyl)methanamine: A related compound with a trifluoromethyl group instead of a chloro group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10ClNO2S |
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Molecular Weight |
219.69 g/mol |
IUPAC Name |
(3-chloro-5-methylsulfonylphenyl)methanamine |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)8-3-6(5-10)2-7(9)4-8/h2-4H,5,10H2,1H3 |
InChI Key |
WVPIKPCTRYFRKB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)CN)Cl |
Origin of Product |
United States |
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